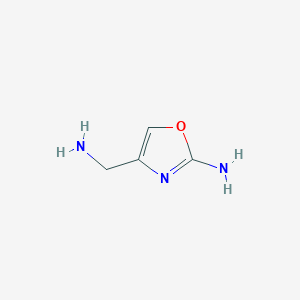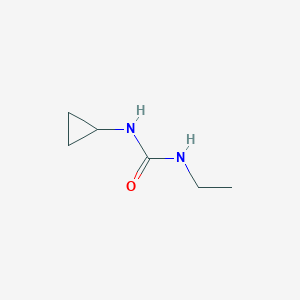
2-Amino-4-(aminomethyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(aminomethyl)oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(aminomethyl)oxazole typically involves the formation of an oxazole ring. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid . Other reagents such as cyanamide, sodium and calcium cyanamides, and N-cyanoamidine can also be used .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of efficient catalytic systems and scalable reaction conditions, are likely applied.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-(aminomethyl)oxazole undergoes various chemical reactions, including:
Protonation: The primary amine group can be protonated.
Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions.
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acids for protonation, acyl chlorides for acylation, and alkyl halides for alkylation. Electrophilic substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives, while alkylation can produce alkylated products.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(aminomethyl)oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential use in antitubercular medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(aminomethyl)oxazole involves its interaction with biological targets. The primary amine group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxazole ring’s aromatic character contributes to the compound’s stability and ability to interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Aminooxazole: Similar in structure but lacks the aminomethyl group.
2-Aminothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Benzoxazole: Features a fused benzene ring, providing different chemical properties
Uniqueness: 2-Amino-4-(aminomethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminomethyl group allows for additional functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C4H7N3O |
|---|---|
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
4-(aminomethyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |
InChI-Schlüssel |
QNESFFXXSAXDFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)




![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)


